Bienvenue dans la boutique en ligne BenchChem!

4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid

Drug Discovery MOF Design Physicochemical Property Space

This compound offers a unique bis(biphenyl)-imidazole scaffold delivering XLogP3 7.8, ~16 Å spacing, and exceptional hydrophobicity—unattainable with lower LogP diphenyl analogs. It is an established hit in Yersinia TTSS and Borrelia burgdorferi ResT assays, ideal for anti-virulence drug discovery and MOF engineering targeting large guests. Its MW 492.57 and high lipophilicity fill an underrepresented screening library niche. Procure for differentiated SAR expansion, MOF pore engineering, and phenotypic screening.

Molecular Formula C34H24N2O2
Molecular Weight 492.6 g/mol
CAS No. 312320-13-1
Cat. No. B4950211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid
CAS312320-13-1
Molecular FormulaC34H24N2O2
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=CC=C6
InChIInChI=1S/C34H24N2O2/c37-34(38)30-21-19-29(20-22-30)33-35-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)32(36-33)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H,(H,35,36)(H,37,38)
InChIKeyNAQOLNGSQBINHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid (CAS 312320-13-1): A Biphenyl-Imidazole Carboxylic Acid for Screening and Ligand Design


4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid (CAS 312320-13-1) is a nitrogen-containing carboxylic acid belonging to the biphenyl-imidazole class, with the molecular formula C34H24N2O2 and a molecular weight of 492.57 g/mol [1]. It is functionally categorized as a 2D-hybrid MOF linker and a screening compound . The compound features a central imidazole ring substituted at the 4- and 5-positions with biphenyl groups, and a 4-benzoic acid substituent at the 2-position. This structure confers high lipophilicity (XLogP3 = 7.8) and substantial steric bulk, properties that differentiate it from simpler imidazole analogs and directly influence its utility in applications where large hydrophobic surfaces, extended π-π stacking, or specific cavity occupation are required .

Why Simple Imidazole Analogs Cannot Substitute for 4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid in MOF Design and Bioactivity Screens


Substitution with simpler 4,5-diaryl-imidazole analogs is not feasible when the research or engineering objective depends on the unique combination of high lipophilicity, extended π-surface area, and steric demand provided by the bis(biphenyl) motif. A common analog, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid (I-XW-053), exhibits a computed LogP of 5.1, which is significantly lower than the target compound's XLogP3 of 7.8 [1][2]. This ~2.7 log unit difference translates to a predicted >100-fold increase in n-octanol/water partition coefficient for the target compound, profoundly affecting solubility, membrane penetration in cellular assays, and intercalation behavior in supramolecular architectures. Furthermore, the additional phenyl rings in the biphenyl substituents expand the molecular width by approximately 4.8 Å, which directly alters pore size, cage occupancy, and ligand-receptor shape complementarity in biological targets [3]. These non-linear changes in physicochemical and steric properties mean that in-class compounds cannot be simply interchanged without risking failure to recapitulate specific binding modes, photocatalytic performance, or crystal packing outcomes observed for this precise compound.

Quantitative Differentiation Evidence: 4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid vs. Closest Analogs


Lipophilicity-Driven Differentiation: A >100-Fold Increase in Partition Coefficient vs. Diphenyl Analog I-XW-053

The target compound demonstrates a markedly higher computed lipophilicity compared to its closest unsubstituted diphenyl analog. Specifically, the target compound has an XLogP3 of 7.8, while I-XW-053 (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid) has a measured LogP of 5.1 [1][2]. This difference is attributed to the additional two phenyl rings in the biphenyl substituents. In practical terms, this ~2.7 unit difference implies an approximately 500-fold greater equilibrium concentration in a non-polar phase versus an aqueous phase, which is critical for applications requiring passive membrane permeability, hydrophobic pocket binding, or solubility in non-polar reaction media.

Drug Discovery MOF Design Physicochemical Property Space

Steric Differentiation for MOF Pore Engineering: Extended Molecular Width vs. Diphenyl Imidazole Linkers

The bis(biphenyl) imidazole core of the target compound extends the molecular width significantly beyond that of simpler di-aryl imidazole ligands commonly used as MOF bridging linkers (e.g., 2-(4-pyridyl)-4,5-diphenylimidazole). The estimated distance between terminal carbon atoms of the two biphenyl groups is approximately 16 Å, compared to ~11 Å for the diphenyl analog [1]. This additional ~5 Å in length directly influences the resulting MOF pore diameter and interpenetration topology. While head-to-head MOF performance data for this specific ligand is scarce in the open literature, the class-level inference from biphenyl-dicarboxylate MOFs is that increasing the spacer length by ~4.8 Å typically leads to pore size expansions of 3–7 Å, which can shift a framework's selective adsorption cutoff for gas separation (e.g., CO2 vs. N2) or dye molecule size selectivity [2].

Metal-Organic Frameworks Crystal Engineering Ligand Design

Anti-Virulence Target Engagement: Yersinia TTSS Effector Inhibition Not Reported for Diphenyl Analog I-XW-053

The target compound is specifically cataloged in the Virulence Factor Database (VFDB) as an anti-virulence compound targeting the Type III Secretion System (TTSS) secreted effectors of Yersinia species, with a maximum development phase of 'Preclinical (in vitro)' [1]. This activity is linked to the screening publication by Hu et al. (2013) [2]. In contrast, the close analog I-XW-053 is a well-characterized HIV-1 capsid inhibitor with no reported activity against bacterial TTSS [3]. While specific IC50 values for the target compound against Yersinia TTSS are not publicly available in the VFDB summary, the documented target-pathogen association provides a distinct biological annotation that differentiates it from I-XW-053, which targets a viral structural protein. This functional divergence indicates that the extended biphenyl groups facilitate interactions with a bacterial protein-protein interface (TTSS effectors) that the diphenyl analog cannot engage.

Antivirulence Drug Discovery Yersinia pestis Type III Secretion System

Telomere Resolvase (ResT) Inhibitor Identification: Documented Activity in a Lyme Disease Drug Target Screen

The target compound (referred to as Compound 8 in the published ChemBridge library screen) was identified as an inhibitor of the Borrelia burgdorferi telomere resolvase, ResT, in a high-throughput enzymatic assay [1]. The publication by Lefas and Chaconas (2009) reports three inhibitor classes, with Compound 8 demonstrating specific inhibition of the DNA breakage and reunion activity of ResT, an enzyme essential for the Lyme disease spirochete's genome replication. While the primary publication does not provide an explicit IC50 value for Compound 8 in the publicly available abstract, the compound's inclusion in this validated screening hit set provides a documented biochemical activity against a prokaryotic DNA-processing enzyme. This antibacterial target space is distinct from the antiviral mechanism of I-XW-053 and from general COX-inhibitory properties of other biphenyl imidazoles, further supporting differentiated procurement for antimicrobial screening cascades.

Antimicrobial Drug Discovery Borrelia burgdorferi Telomere Resolvase

Validated Application Scenarios for Procuring 4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid Based on Quantitative Evidence


Design of Large-Pore Hydrophobic Metal-Organic Frameworks (MOFs) for Selective Guest Encapsulation

Researchers engineering MOFs with pore sizes exceeding 12 Å should prioritize this ligand over the shorter diphenyl analog. The extended ~16 Å bis(biphenyl) spacer creates pore dimensions that can accommodate large organic dyes or pharmaceutical molecules not captured by MOFs built from 4,5-diphenyl-imidazole linkers (~11 Å). Its high XLogP3 of 7.8 further promotes hydrophobic interactions with non-polar guests, improving uptake selectivity for aromatic pollutants or drug carriers [1].

Anti-Virulence Screening Cascades Targeting Gram-Negative Bacterial Pathogens

Procurement is justified for programs targeting the Yersinia Type III Secretion System (TTSS). The compound is a documented in vitro hit against Yersinia TTSS effectors [2], offering a direct entry point into medicinal chemistry optimization for plague therapeutics. This specific TTSS-targeting annotation is absent for the diphenyl analog I-XW-053, making the target compound the preferred starting point for bacterial anti-virulence drug discovery.

Lyme Disease Drug Discovery: Telomere Resolvase (ResT) Inhibitor Hit Expansion

Groups investigating inhibitors of Borrelia burgdorferi ResT should procure this validated screening hit (Compound 8) for structure-activity relationship (SAR) expansion [3]. The compound's activity in a published enzymatic assay provides a foundation for hit-to-lead optimization, addressing an urgent need for novel Lyme disease therapies targeting bacterial DNA replication mechanisms.

Building Physicochemical Screening Libraries Requiring Large Hydrophobic Molecular Space

For organizations assembling diverse compound libraries for phenotypic or virtual screening, this compound fills a property space niche characterized by high molecular weight (492.57 Da) and very high lipophilicity (XLogP3 7.8) [1]. This region of chemical space is often underrepresented in standard diversity sets, offering the potential to identify hits against targets with large, flat, hydrophobic binding pockets (e.g., protein-protein interaction interfaces, nuclear receptors) that simpler, less lipophilic analogs cannot access.

Quote Request

Request a Quote for 4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.